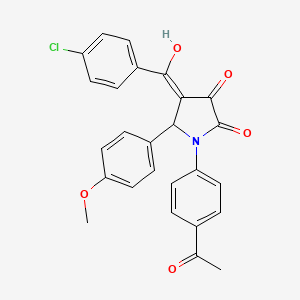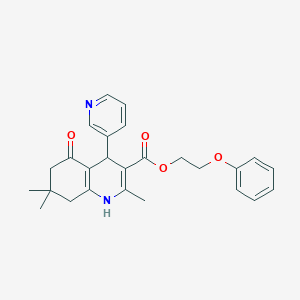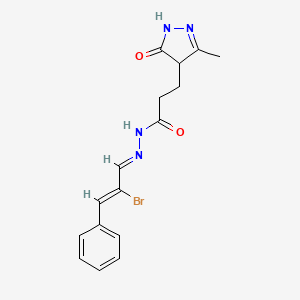
4-(4-chlorophenyl)-N-(3-nitrobenzylidene)-1-piperazinamine
Overview
Description
4-(4-chlorophenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, also known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 4-(4-chlorophenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is not fully understood. However, it has been proposed that this compound exerts its neuroprotective effects by modulating the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It also inhibits the production of reactive oxygen species and reduces inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has been shown to improve cognitive function and memory retention by modulating the levels of various neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-chlorophenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is its high potency and selectivity towards the central nervous system. It has also been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-(4-chlorophenyl)-N-(3-nitrobenzylidene)-1-piperazinamine. One of the areas of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of neurological disorders.
Scientific Research Applications
4-(4-chlorophenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve cognitive function and memory retention in animal models.
properties
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-15-4-6-16(7-5-15)20-8-10-21(11-9-20)19-13-14-2-1-3-17(12-14)22(23)24/h1-7,12-13H,8-11H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDNRXNIYPHICA-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-benzyl-1-piperazinyl)imino]methyl}-2-naphthol](/img/structure/B3887819.png)
![3-tert-butyl-N'-[1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887835.png)


![3-(1-adamantyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887857.png)
![4-amino-N'-[(2-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3887864.png)
![2-(4-nitrophenyl)-5-propyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3887874.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887889.png)
![3-(1-adamantyl)-N'-[1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887906.png)


![2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B3887926.png)
